molecular formula C9H12ClN3 B2878886 3-Chloro-4-(dimethylamino)benzene-1-carboximidamide CAS No. 1340120-02-6

3-Chloro-4-(dimethylamino)benzene-1-carboximidamide

Cat. No.: B2878886
CAS No.: 1340120-02-6
M. Wt: 197.67
InChI Key: VLIRUYGJJADBNW-UHFFFAOYSA-N
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Description

3-Chloro-4-(dimethylamino)benzene-1-carboximidamide is a substituted benzene derivative featuring a carboximidamide functional group at position 1, a chlorine atom at position 3, and a dimethylamino group (-N(CH₃)₂) at position 2. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and chemical synthesis applications. The carboximidamide group (-C(=NH)NH₂) is highly reactive, enabling participation in hydrogen bonding and nucleophilic reactions, while the dimethylamino group enhances solubility and modulates electronic effects through its electron-donating nature .

The compound is structurally related to intermediates used in synthesizing antitumor agents and kinase inhibitors, as evidenced by its analogs in patents and pharmacological studies (e.g., quinazoline derivatives) . Its synthesis typically involves multi-step reactions, such as condensation of substituted anilines with carbonylating agents in solvents like tetrahydrofuran (THF) .

Properties

IUPAC Name

3-chloro-4-(dimethylamino)benzenecarboximidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3/c1-13(2)8-4-3-6(9(11)12)5-7(8)10/h3-5H,1-2H3,(H3,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLIRUYGJJADBNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)C(=N)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

3-Chloro-4-(dimethylamino)benzene-1-carboximidamide is a synthetic organic compound with a unique chemical structure that lends itself to applications in various scientific fields, particularly in medicinal chemistry. The compound features a chloro group, a dimethylamino moiety, and a carboximidamide functional group, contributing to its chemical reactivity and biological activity.

Scientific Research Applications

  • Medicinal Chemistry this compound serves as an intermediate in synthesizing various pharmaceutical compounds. Its structural features make it a candidate for developing new drugs. Compounds with similar structures have demonstrated biological activities, including potential anticancer properties and roles in enzyme inhibition.
  • Synthesis The synthesis of this compound involves reacting 2-chloro-4-nitroaniline with dimethylamine, followed by chemical transformations to achieve the desired carboximidamide structure. Reaction conditions such as temperature, solvent choice (commonly dimethylformamide or ethanol), and catalysts (like acetic acid) are crucial in optimizing yields and purity. Techniques like thin-layer chromatography (TLC) are essential for monitoring reaction progress. Spectroscopic techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are typically utilized to confirm the structure and purity of synthesized compounds.
  • ** interaction with biological targets** this compound interacts with specific biological targets, such as enzymes or receptors within cellular pathways. Upon binding to these targets, the compound may modulate their activity, leading to various biological effects. Research into its precise mechanisms often requires detailed biochemical assays and molecular docking studies to elucidate binding affinities and interactions at a molecular level. Data from analytical techniques such as differential scanning calorimetry (DSC) can provide insights into thermal stability, while mass spectrometry (MS) can confirm molecular weight and purity.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(dimethylamino)benzene-1-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

3-Chloro-4-(difluoromethoxy)benzene-1-carboximidamide hydrochloride (CAS: 1909305-86-7)
  • Key Differences: Replaces the dimethylamino group with a difluoromethoxy (-OCF₂H) substituent.
  • Impact: The difluoromethoxy group is electron-withdrawing, reducing the compound’s basicity compared to the electron-donating dimethylamino group. Enhanced metabolic stability due to fluorine’s resistance to oxidative degradation, making it preferable in drug design .
Lapatinib (N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]quinazolin-4-amine)
  • Key Differences : Incorporates a 3-chloro-4-(pyridin-2-ylmethoxy)phenyl group into a quinazoline scaffold.
  • The quinazoline core enables π-π stacking interactions with kinase domains, a feature absent in the simpler benzene-carboximidamide structure .
Vandetanib (N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine)
  • Key Differences : Features bromo and fluoro substituents on the phenyl ring, combined with a piperidinylmethoxy group.
  • Impact :
    • Halogen atoms enhance binding affinity to hydrophobic pockets in kinase targets (e.g., RET kinase).
    • The piperidinyl group introduces basicity, influencing pharmacokinetics (e.g., plasma half-life) .

Physicochemical Properties

A comparative analysis of key properties is summarized below:

Compound Substituents (Position 3 & 4) Molecular Weight (g/mol) Solubility (Predicted) Key Applications
Target Compound Cl, -N(CH₃)₂ ~213.7 Moderate (polar solvents) Pharmaceutical intermediate
3-Chloro-4-(difluoromethoxy)... Cl, -OCF₂H ~248.6 Low (hydrophobic) Drug candidate
Lapatinib Cl, -OCH₂(3-FPh) 925.5 Low (lipophilic) EGFR inhibitor
Ethyl 4-(dimethylamino) benzoate -COOEt, -N(CH₃)₂ 207.3 High (polar solvents) Polymer initiator

Notes:

  • The dimethylamino group in the target compound improves solubility in polar aprotic solvents (e.g., DMSO, THF) compared to halogenated analogs .
  • Bulkier substituents (e.g., pyridinylmethoxy in lapatinib) reduce solubility but enhance target binding through hydrophobic interactions .

Biological Activity

3-Chloro-4-(dimethylamino)benzene-1-carboximidamide, also known by its chemical structure and CAS number 1340120-02-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and quantitative structure-activity relationship (QSAR) analyses.

  • Molecular Formula : C10H12ClN3
  • Molecular Weight : 213.68 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, particularly in the context of enzyme inhibition and receptor modulation. The compound's structural features allow it to fit into active sites of enzymes, potentially influencing their activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with similar structural motifs have shown IC50 values ranging from 7 µM to 24 µM against colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cell lines .

Cell Line IC50 Value (µM) Reference
HCT-1167 - 11
MCF-715 - 24
HeLa11 - 18

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in the breakdown of neurotransmitters. Inhibition of AChE is particularly relevant for therapeutic strategies in neurodegenerative diseases such as Alzheimer's disease. While specific data on this compound's AChE inhibition is limited, related compounds have exhibited promising results .

QSAR Studies

Quantitative Structure–Activity Relationship (QSAR) studies have been employed to understand the relationship between the chemical structure of related compounds and their biological activity. These studies typically involve statistical analyses that correlate structural features with biological effects, allowing for predictions about new compounds' efficacy based on their molecular characteristics .

Key Findings from QSAR Studies:

  • Structural Features : The presence of electron-donating groups significantly enhances anticancer activity.
  • Predictive Models : Several statistically significant models have been developed that predict the cytotoxicity of compounds based on their topological and conformational descriptors.

Case Study 1: Cytotoxicity Profile

In a study evaluating a series of benzenesulfonamide derivatives, compounds structurally related to this compound were tested against various cancer cell lines. The results indicated that modifications to the amine group significantly impacted cytotoxicity, with certain derivatives showing enhanced activity against HCT-116 cells .

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to elucidate the binding modes of these compounds within the active sites of target proteins associated with cancer progression. These studies suggest that specific interactions between the compound and target proteins can be optimized through structural modifications, thereby enhancing therapeutic efficacy .

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